molecular formula C14H15NO2S B2712294 1,2-Diphenylethane-1-sulfonamide CAS No. 1344209-76-2

1,2-Diphenylethane-1-sulfonamide

Cat. No.: B2712294
CAS No.: 1344209-76-2
M. Wt: 261.34
InChI Key: FOFQZWWNSUAROF-UHFFFAOYSA-N
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Description

1,2-Diphenylethane-1-sulfonamide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative characterized by the presence of a sulfonamide group (-SO2NH2) attached to a 1,2-diphenylethane backbone.

Scientific Research Applications

1,2-Diphenylethane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

Target of Action

The primary target of 1,2-Diphenylethane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Mode of Action

This compound interacts with its target by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the enzyme’s active site, this compound prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity and disrupting the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA . By disrupting folic acid synthesis, this compound indirectly inhibits DNA synthesis, leading to the cessation of bacterial growth .

Pharmacokinetics

It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid and, consequently, DNA, this compound prevents bacteria from replicating . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption of this compound and its interaction with its target . .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylethane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenylethane-1-sulfonamide is unique due to its 1,2-diphenylethane backbone, which provides distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,2-diphenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFQZWWNSUAROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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